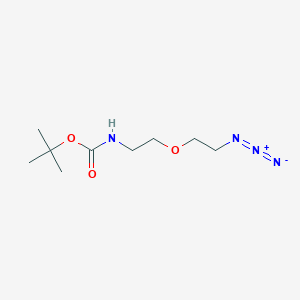

Tert-butyl 2-(2-azidoethoxy)ethylcarbamate

Vue d'ensemble

Description

Tert-butyl 2-(2-azidoethoxy)ethylcarbamate is a chemical compound with the molecular formula C13H26N4O5 . It has an average mass of 318.369 Da and a monoisotopic mass of 318.190308 Da . This compound is also known as a carbamate ester .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the compound. Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound has a specific gravity of 1.03 and a refractive index of 1.46 .Applications De Recherche Scientifique

Synthetic Applications

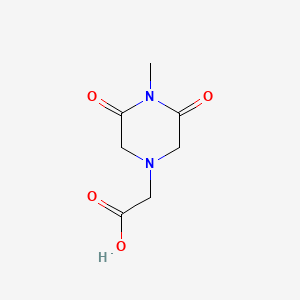

- Intermediate for Diketopiperazines Synthesis : Tert-butyl carbamates serve as intermediates in the synthesis of complex cyclic compounds, such as diketopiperazines, which are significant in pharmaceutical chemistry due to their bioactive properties (Liu et al., 2012).

- Foldamer Precursors : They are used in the study of new classes of foldamers based on aza/α-dipeptide oligomerization, indicating their role in developing novel biomimetic structures (Abbas et al., 2009).

Material Science and Polymer Chemistry

- Organotellurium-Mediated Living Radical Polymerization (TERP) : Tert-butyl carbamates participate in polymerization processes to synthesize high-molecular-weight block copolymers. These materials have applications in creating high-performance adhesives that can be dismantled on demand, demonstrating the compound's utility in material science and engineering (Inui et al., 2013).

Advanced Synthetic Techniques

- Curtius Rearrangement : Demonstrates the versatility of tert-butyl carbamates in synthetic organic chemistry, where they are utilized to protect amines via a mild and efficient one-pot process, which is crucial for synthesizing complex organic molecules (Lebel & Leogane, 2005).

- Metal-Free C3-Alkoxycarbonylation : Tert-butyl carbamates are involved in the oxidation coupling of quinoxalin-2(1H)-ones with carbazates, showcasing a method for preparing quinoxaline-3-carbonyl compounds. This indicates their role in developing environmentally friendly synthetic pathways (Xie et al., 2019).

Safety and Hazards

This compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and remove all sources of ignition .

Mécanisme D'action

Target of Action

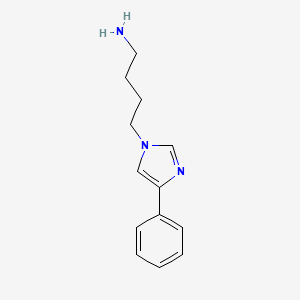

Boc-NHCH2CH2-PEG1-azide, also known as Tert-butyl 2-(2-azidoethoxy)ethylcarbamate, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains an azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a key step in the synthesis of PROTACs, allowing the linker to connect the ligand for the E3 ubiquitin ligase with the ligand for the target protein .

Biochemical Pathways

The primary biochemical pathway affected by Boc-NHCH2CH2-PEG1-azide is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, the compound can influence various cellular processes, depending on the specific target protein.

Pharmacokinetics

As a protac linker, its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be influenced by the properties of the protac it is part of .

Result of Action

The result of the action of Boc-NHCH2CH2-PEG1-azide is the degradation of the target protein . This can have various molecular and cellular effects, depending on the function of the target protein.

Action Environment

The action of Boc-NHCH2CH2-PEG1-azide can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-azidoethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGBULWLGULHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrido[2,3-b]indole, 2-methyl-](/img/structure/B3348465.png)